3-(3-(Benzyloxy)phenyl)acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMOWGZEBJKDCT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
3-(3-(Benzyloxy)phenyl)acrylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable in the development of new compounds with desired properties. The compound can undergo reactions such as oxidation, reduction, and electrophilic aromatic substitution, which are essential in organic synthesis.
Preparation Methods
The synthesis typically involves the reaction of 3-(benzyloxy)benzaldehyde with malonic acid under basic conditions, often using sodium ethoxide or potassium carbonate as a base in solvents like ethanol or methanol at reflux temperatures. The ability to manipulate its structure through these reactions enhances its utility in creating diverse chemical entities.
Biological Research Applications
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. In vitro studies have shown that it can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its application in treating inflammatory diseases .
Mechanism of Action
The compound's anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells via activation of caspases. These mechanisms highlight its potential as a lead compound for drug development.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound:
- Antimicrobial Studies : Investigations revealed that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent.
- Anti-inflammatory Research : In vitro experiments demonstrated a significant reduction in inflammatory markers, reinforcing its application in managing chronic inflammatory conditions.
- Anticancer Investigations : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .
Q & A
Basic: What safety protocols should be followed when handling 3-(3-(Benzyloxy)phenyl)acrylic acid?
Answer:
- Hazard Mitigation : Use personal protective equipment (PPE), including P95 respirators for minor exposures, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid dust formation and ensure proper ventilation .
- Emergency Procedures : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. In case of inhalation, move to fresh air and administer artificial respiration if needed .
- Storage : Store in a dry, well-ventilated area away from incompatible materials. Use closed containers to minimize aerosol release .
Basic: What synthetic routes are available for this compound?
Answer:
- Methodological Approach : While direct synthesis data is limited, analogous compounds (e.g., 3-(4-(Benzyloxy)phenyl)propanoic acid) suggest:
- Esterification : Protect hydroxyl groups via benzylation using benzyl bromide under basic conditions.
- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acid derivatives (e.g., 3-benzyloxyphenylboronic acid) .
- Acrylic Acid Formation : Utilize Knoevenagel condensation between benzyloxy-substituted benzaldehyde and malonic acid .
- Validation : Confirm product identity via NMR (¹H/¹³C) and HPLC-MS for purity .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
- Software Tools : Use SHELXL for small-molecule refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. These programs validate bond lengths/angles against theoretical models .
- Case Study : For the related compound 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one, single-crystal X-ray diffraction confirmed planar geometry and hydrogen-bonding networks, resolving stereochemical uncertainties .
- Data Interpretation : Cross-validate results with density functional theory (DFT) calculations to assess electronic effects of the benzyloxy group .
Advanced: How should researchers address contradictions in toxicological data?
Answer:
- Data Gaps : While acute toxicity (oral LD₅₀ >300 mg/kg) and respiratory irritation (H335) are documented , long-term effects (e.g., carcinogenicity) remain unclassified by IARC/NTP.
- Mitigation Strategies :
Advanced: How does the compound’s stability impact experimental design?
Answer:
- Reactivity : The compound is stable under dry, room-temperature conditions but may degrade under strong acids/bases or UV exposure. Avoid oxidizing agents to prevent decomposition into hazardous byproducts (e.g., NOx) .
- Storage Solutions : Store under inert gas (N₂/Ar) and monitor via stability-indicating HPLC methods to detect degradation products .
Advanced: What analytical techniques ensure purity and structural fidelity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
